Cas no 514801-13-9 (3-(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl-4-methoxybenzaldehyde)
3-(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl-4-methoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-((4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl)-4-methoxybenzaldehyde
- 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl-4-methoxybenzaldehyde
- EN300-228231
- PVA80113
- 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde
- 3-[(4-chloro-3-nitropyrazol-1-yl)methyl]-4-methoxybenzaldehyde
- CS-0240402
- STK315898
- AKOS015922356
- BBL039425
- Z275170220
- 514801-13-9
- AKOS000308033
- 3-(4-Chloro-3-nitro-pyrazol-1-ylmethyl)-4-methoxy-benzaldehyde
- SCHEMBL15330857
- Oprea1_104596
-
- MDL: MFCD01114957
- Inchi: 1S/C12H10ClN3O4/c1-20-11-3-2-8(7-17)4-9(11)5-15-6-10(13)12(14-15)16(18)19/h2-4,6-7H,5H2,1H3
- InChI Key: FPUKYFGGQDBCGS-UHFFFAOYSA-N
- SMILES: ClC1C([N+](=O)[O-])=NN(C=1)CC1C=C(C=O)C=CC=1OC
Computed Properties
- Exact Mass: 295.0359835Da
- Monoisotopic Mass: 295.0359835Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 365
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 89.9Ų
3-(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl-4-methoxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 031370-250mg |
3-(4-Chloro-3-nitro-pyrazol-1-ylmethyl)-4-methoxy-benzaldehyde |
514801-13-9 | 250mg |
£182.00 | 2022-03-01 | ||
| Fluorochem | 031370-1g |
3-(4-Chloro-3-nitro-pyrazol-1-ylmethyl)-4-methoxy-benzaldehyde |
514801-13-9 | 1g |
£363.00 | 2022-03-01 | ||
| Fluorochem | 031370-5g |
3-(4-Chloro-3-nitro-pyrazol-1-ylmethyl)-4-methoxy-benzaldehyde |
514801-13-9 | 5g |
£963.00 | 2022-03-01 | ||
| Chemenu | CM521446-1g |
3-((4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl)-4-methoxybenzaldehyde |
514801-13-9 | 97% | 1g |
$682 | 2022-06-11 | |
| Enamine | EN300-228231-0.05g |
3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde |
514801-13-9 | 95% | 0.05g |
$112.0 | 2024-06-20 | |
| Enamine | EN300-228231-0.1g |
3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde |
514801-13-9 | 95% | 0.1g |
$167.0 | 2024-06-20 | |
| Enamine | EN300-228231-0.25g |
3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde |
514801-13-9 | 95% | 0.25g |
$238.0 | 2024-06-20 | |
| Enamine | EN300-228231-0.5g |
3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde |
514801-13-9 | 95% | 0.5g |
$376.0 | 2024-06-20 | |
| Enamine | EN300-228231-1.0g |
3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde |
514801-13-9 | 95% | 1.0g |
$482.0 | 2024-06-20 | |
| Enamine | EN300-228231-2.5g |
3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde |
514801-13-9 | 95% | 2.5g |
$781.0 | 2024-06-20 |
3-(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl-4-methoxybenzaldehyde Suppliers
3-(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl-4-methoxybenzaldehyde Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl-4-methoxybenzaldehyde
Introduction to 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl-4-methoxybenzaldehyde (CAS No. 514801-13-9)
3-(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl-4-methoxybenzaldehyde, identified by the chemical compound identifier CAS No. 514801-13-9, is a structurally complex organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of heterocyclic aldehydes, featuring a pyrazole core substituted with a chloro and nitro group, coupled with a benzaldehyde moiety at the 1-position of the pyrazole ring. The presence of these functional groups imparts unique electronic and steric properties, making it a versatile scaffold for the development of novel bioactive molecules.
The 4-methoxybenzaldehyde component of the molecule introduces a methoxy substituent at the para position relative to the aldehyde group, which can influence both the solubility and reactivity of the compound. This structural motif is particularly relevant in medicinal chemistry due to its potential to interact with biological targets such as enzymes and receptors. The combination of a nitro group, which can serve as a hydrogen bond acceptor or participate in redox reactions, and a chloro group, which can act as an electrophilic center for further functionalization, makes this compound an attractive candidate for synthetic modifications.
In recent years, there has been growing interest in exploring the pharmacological potential of pyrazole derivatives due to their wide range of biological activities. Pyrazole scaffolds have been incorporated into various drug candidates, including those targeting inflammatory diseases, infectious diseases, and cancer. The specific substitution pattern in 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl-4-methoxybenzaldehyde may confer unique properties that could be exploited for therapeutic applications. For instance, the electron-withdrawing nature of the nitro and chloro groups could modulate the reactivity of the benzaldehyde moiety, enabling its use in cross-coupling reactions or condensation reactions with nucleophiles.
One of the most compelling aspects of this compound is its potential as a building block for drug discovery. The presence of both an aldehyde group and a pyrazole ring provides multiple sites for chemical modification, allowing chemists to tailor its properties for specific biological targets. For example, the aldehyde group can be readily converted into amine derivatives through reduction or into carboxylic acids via oxidation, while the pyrazole ring can be further functionalized through metal-catalyzed coupling reactions or nucleophilic substitutions. These synthetic possibilities make 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl-4-methoxybenzaldehyde a valuable intermediate in the synthesis of more complex molecules.
Recent studies have highlighted the importance of heterocyclic aldehydes in medicinal chemistry due to their ability to engage with various biological pathways. For instance, pyrazole-based compounds have been shown to exhibit anti-inflammatory, antimicrobial, and anticancer activities. The structural features of 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl-4-methoxybenzaldehyde, including its aromaticity and functional group distribution, suggest that it may possess similar bioactivities. Further investigation into its pharmacological profile could uncover new therapeutic opportunities.
The synthesis of this compound involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps typically include the preparation of the pyrazole core through cyclocondensation reactions, followed by functionalization with chloro and nitro groups via electrophilic aromatic substitution. The introduction of the benzaldehyde moiety at the 1-position of the pyrazole ring is often achieved through condensation reactions or metal-catalyzed cross-coupling processes. Advances in synthetic methodologies have enabled more efficient and scalable production of such complex molecules, facilitating their use in research and development programs.
In conclusion, 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl-4-methoxybenzaldehyde (CAS No. 514801-13-9) represents a promising candidate for further exploration in drug discovery. Its unique structural features and synthetic versatility make it an interesting molecule for medicinal chemists seeking to develop novel bioactive agents. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will play an increasingly important role in addressing unmet medical needs.
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